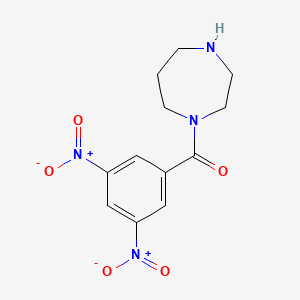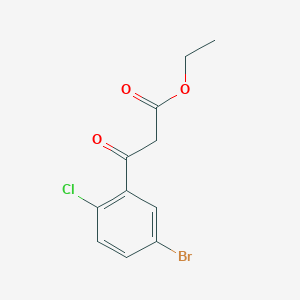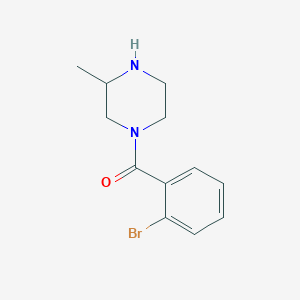![molecular formula C15H23ClN2O B6362167 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane CAS No. 1240564-66-2](/img/structure/B6362167.png)
1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a 2-chlorophenoxy group attached to a butyl chain, which is further linked to a diazepane ring
準備方法
The synthesis of 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the 2-chlorophenoxybutyl intermediate: This step involves the reaction of 2-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Cyclization to form the diazepane ring: The 2-chlorophenoxybutyl intermediate is then reacted with ethylenediamine under reflux conditions to form the diazepane ring. This step may require a catalyst such as palladium on carbon to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. It serves as a building block for the development of new materials and pharmaceuticals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or receptor binding.
Medicine: The compound is explored for its potential therapeutic properties. It may have applications in the development of drugs for treating various diseases, including neurological disorders and cancers.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other functional materials.
作用機序
The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or inhibitor, blocking the activity of certain proteins involved in disease pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane can be compared with other similar compounds, such as:
1-[4-(2-Chlorophenoxy)butyl]imidazole: This compound has a similar structure but contains an imidazole ring instead of a diazepane ring. It is used in different applications, including as an antifungal agent.
4-(2-Chlorophenoxy)butyl thiocyanate: This compound contains a thiocyanate group instead of a diazepane ring. It is used in chemical synthesis and as an intermediate in the production of other compounds.
2-[1-[[2-(4-chlorophenoxy)propoxy]imino]butyl]-3-thiazole: This compound has a thiazole ring and is used as an agrochemical for controlling plant diseases.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its diazepane ring provides unique binding interactions and stability, making it valuable for various research and industrial applications.
特性
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O/c16-14-6-1-2-7-15(14)19-13-4-3-10-18-11-5-8-17-9-12-18/h1-2,6-7,17H,3-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJRCLKMSPNCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![propyl[(pyridin-3-yl)methyl]amine dihydrochloride](/img/structure/B6362092.png)
![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)

![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)
![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)
![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)


![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)
